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Compound of Interest

Compound Name: Watermelon ketone

Cat. No.: B145836 Get Quote

An in-depth analysis of the molecular structure, conformational preferences, and electronic

properties of the iconic marine fragrance molecule, Calone 1951 (7-methyl-2H-1,5-

benzodioxepin-3(4H)-one), is presented. This guide synthesizes findings from key research,

providing a technical resource for scientists and professionals in fragrance research and drug

development.

Calone 1951, a synthetic compound renowned for its distinct "sea-breeze" or "watermelon"

aroma, has been a subject of interest in structure-odor relationship (SOR) studies.[1][2]

Understanding the molecule's three-dimensional structure and electronic characteristics is

crucial for elucidating the molecular basis of its unique olfactory properties. This guide delves

into the computational chemistry studies that have explored these aspects, offering a summary

of the quantitative data and the experimental protocols used in its analysis.

Molecular Geometry and Conformational Analysis
Early computational modeling, including semi-empirical methods and molecular mechanics

(MM2 and PM3), has been employed to investigate the conformational preferences of the

Calone 1951 skeleton.[1][3] These studies, complemented by analyses of UV absorption

spectra, have focused on the geometry of the seven-membered dioxepinone ring and its

influence on the overall molecular shape.

A key geometric parameter investigated is the angle of twist (θ) along the bonds between the

aromatic ring and the heteroatomic oxygen atoms.[1][2] Modeling studies have indicated that

the heterocyclic portion of the benzodioxepinone skeleton predominantly adopts one of two
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conformations: a stable, rigid chair form or a more flexible skewed pseudo twist-boat

conformation.[1][2] The boat conformation is considered to be adopted by only a negligible

percentage of the molecules due to steric constraints.[2]

While detailed quantitative data from high-level quantum chemical calculations such as Density

Functional Theory (DFT) remains sparsely published in readily accessible formats, the

foundational understanding from these earlier models provides a basis for modern

computational approaches. The following table summarizes the key conformational findings.

Computational Method
Key Findings on the
Heterocyclic Ring
Conformation

Reference

Semi-empirical Models & UV

Absorption Analysis

Prefers a stable, rigid chair

form or a flexible skewed

pseudo twist-boat

conformation.

[1][2]

ChemDraw Models (MM2 and

PM3 optimized)

Aromatic substitution

significantly influences the

geometric conformation of the

heterocyclic ring.

[2]

Experimental Protocols
The synthesis and olfactory analysis of Calone 1951 and its analogues are critical for SOR

studies. The following sections detail the methodologies employed in key research.

Synthesis of Calone 1951 Analogues
A general and broadly applicable synthetic pathway for producing substituted

benzodioxepinones has been developed to explore the impact of different functional groups on

the molecule's odor profile.[2] This multi-step process allows for the creation of a diverse range

of analogues for olfactory evaluation.

General Procedure:
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Etherification: Substituted benzene-1,2-diols are reacted with a suitable alkylating agent,

such as a hydroxy-protected dihaloalkane, to form a monoalkylated intermediate. This

reaction is typically performed in a solvent like DMF.[2]

Intramolecular Cyclization: The monoalkylated intermediate undergoes intramolecular

etherification upon prolonged heating, leading to the formation of the seven-membered

benzodioxepinone ring.[2]

Deprotection: The protecting group on the hydroxyl function of the heterocyclic ring is

removed.[2]

Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone to yield

the final benzodioxepinone analogue. Various oxidizing agents, such as KMnO4 or

conditions for Swern oxidation (oxalyl chloride and DMSO), can be employed depending on

the nature of the substituents on the aromatic ring.[2]

Olfactory Evaluation using Gas Chromatography-
Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific

compounds in a complex mixture that are responsible for its aroma.[3] In the context of Calone

1951 research, GC-O is used to assess the odor characteristics of newly synthesized

analogues.

Typical GC-O Protocol:

Sample Preparation: The fragrance sample, such as a solution of a Calone 1951 analogue,

is diluted in a suitable solvent (e.g., acetone).[4]

Gas Chromatographic Separation: The diluted sample is injected into a gas chromatograph,

where the individual components are separated based on their volatility and interaction with

the stationary phase of the GC column.[5]

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One

stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID or Mass

Spectrometer - MS) for chemical identification and quantification.[3]
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Olfactory Detection: The second stream is directed to a heated sniffing port where a trained

sensory panelist or "human detector" sniffs the effluent and describes the odor of each

eluting compound.[3][6] The intensity and duration of the odor perception are also recorded.

[6]

Data Correlation: The data from the chemical detector (retention time, mass spectrum) is

correlated with the sensory data from the olfactometry port to identify the specific

compounds responsible for particular aroma notes.[3]

Logical Workflow for Structure-Odor Relationship
(SOR) Studies
The process of investigating the structure-odor relationship for molecules like Calone 1951

involves a systematic workflow that integrates chemical synthesis, purification, characterization,

and sensory evaluation, often guided by computational modeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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